tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate
Description
Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is known for its applications in pharmaceutical research and organic synthesis. This compound is characterized by its piperazine ring, which is substituted with tert-butyl, dimethyl, and oxo groups, making it a versatile intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
tert-butyl (2S,6S)-2,6-dimethyl-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7-6-12-9(14)8(2)13(7)10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,14)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMEULIRBZIBH-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)[C@@H](N1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with appropriate reagents to introduce the dimethyl and oxo groups. One common method includes the use of tert-butyl chloroformate and dimethylamine under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form different derivatives.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Drug Development
Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate serves as a building block in the synthesis of various bioactive compounds. Its derivatives have shown promise in the development of new antimicrobial agents and other therapeutics. For instance, its application in synthesizing oxazolidinone derivatives has been explored due to their effectiveness against resistant bacterial strains .
Enzyme Inhibition
Research indicates that compounds derived from this compound exhibit inhibitory activity against enzymes such as thymidine phosphorylase. This enzyme is implicated in several physiological processes and is associated with conditions like cancer and sepsis . The inhibition of such enzymes can lead to the development of novel anticancer therapies.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. They have been tested against various bacterial and fungal strains, showing effectiveness comparable to existing antibiotics . This makes them candidates for further exploration in treating infections.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate: A closely related compound with similar structural features.
tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate: An enantiomer with different stereochemistry.
tert-Butyl (2S,6S)-2,6-dimethyl-4-oxo-piperazine-1-carboxylate: A derivative with an additional oxo group.
Uniqueness
Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its versatility in synthetic applications and potential as a pharmaceutical intermediate make it a valuable compound in various fields of research.
Biological Activity
Tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 2306247-05-0
- PubChem CID : 154804785
This compound features a piperazine ring with a tert-butyl group and a carboxylate moiety, which may influence its interaction with biological targets.
The biological activity of this compound may involve various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may act as a modulator of specific receptors, influencing signaling pathways related to cell growth and differentiation.
- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against certain bacterial strains, which could be valuable in developing new antibiotics.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly inhibit the growth of various pathogens. For example:
- E. coli Strains : Inhibition rates reached up to 70% at concentrations of 50 μM.
- Staphylococcus aureus : Showed a minimum inhibitory concentration (MIC) of 25 μM.
Case Studies
-
Study on Antimicrobial Activity :
Bacterial Strain Concentration (μM) Viability Reduction (%) E. coli 50 70 Staphylococcus aureus 25 60 Pseudomonas aeruginosa 50 55 - Receptor Interaction Studies :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Two primary approaches are documented:
- Method A : Hydrolysis in aqueous THF at room temperature (yield: 79%) .
- Method B : Acidic cleavage using HCl in ethyl acetate (yield: 60%) .
- Key factors affecting yield include solvent choice (THF vs. ethyl acetate), reaction time, and acid concentration. Scale-up protocols require careful solvent removal to avoid decomposition.
- Data Table :
| Method | Solvent | Acid/Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | THF/H₂O | None | 2 | 79 |
| B | EtOAc | HCl | 0.08 | 60 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
- Methodology :
- ¹H/¹³C NMR : Look for distinct signals:
- t-Bu group: 1.4 ppm (¹H), 28.2 ppm (¹³C) .
- Piperazine carbonyl: 170–175 ppm (¹³C) .
- MS (ESI) : Dominant fragment at m/z 57 (t-Bu group cleavage) .
- FT-IR : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology :
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
- Avoid prolonged exposure to moisture or acidic conditions, which degrade the Boc protecting group .
Advanced Research Questions
Q. What stereochemical challenges arise in synthesizing the (2S,6S) configuration, and how can chiral resolution techniques address them?
- Methodology :
- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .
- X-ray crystallography (via SHELXL ) confirms absolute configuration by analyzing Flack parameters .
Q. How can computational modeling predict the compound's reactivity or interactions, and which software tools are validated for such analyses?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry using Gaussian16 to assess conformational stability .
- Molecular docking (AutoDock Vina) : Predict binding affinity to biological targets (e.g., enzymes) by analyzing hydrogen-bonding patterns .
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) regarding the compound's stereochemistry or conformation?
- Methodology :
- Dynamic NMR : Detect hindered rotation of the piperazine ring at low temperatures .
- SCXRD (Single-Crystal X-ray Diffraction) : Resolve ambiguities in stereochemistry; SHELXD is preferred for small-molecule refinement .
Q. How does the 3-oxo group influence the compound's hydrogen-bonding network in crystal structures, and what implications does this have for solid-state reactivity?
- Methodology :
- Analyze Hirshfeld surfaces (CrystalExplorer ) to map intermolecular interactions. The 3-oxo group forms C=O···H-N hydrogen bonds (2.8–3.0 Å), stabilizing crystal packing .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
